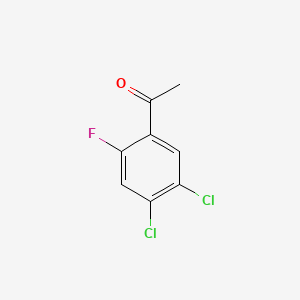

1-(4,5-Dichloro-2-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4,5-dichloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCLBCVKLGWCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone (CAS No. 1286734-89-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and agrochemical synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and application as a pivotal chemical intermediate. We will explore a representative synthetic protocol, delve into the rationale behind experimental choices, and discuss its role as a versatile building block in the development of novel molecular entities.

Introduction: The Strategic Importance of Halogenated Phenyl-Ethanone Scaffolds

This compound belongs to a class of substituted acetophenones that serve as crucial precursors in organic synthesis. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and an acetyl group on a benzene ring—offers a unique combination of steric and electronic properties. The fluorine atom, in particular, is a bioisostere for hydrogen but can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This makes fluorinated compounds highly valuable in drug discovery.[1][2] The dichloro-substitution pattern further influences the molecule's reactivity and provides additional vectors for synthetic elaboration.

This compound is primarily utilized as an intermediate, a foundational piece in the construction of more complex and often biologically active molecules. Its value lies in the reactive acetyl group, which can be readily transformed into a variety of other functional groups or used as an anchor for building larger molecular architectures.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1286734-89-1 | [3] |

| Molecular Formula | C₈H₅Cl₂FO | [3] |

| Molecular Weight | 207.03 g/mol | [3] |

| Physical Form | Solid | [3] |

| Storage | Sealed in dry, room temperature conditions | [3] |

| Purity | Typically ≥99% | [3] |

Safety Profile:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501.[3]

-

Signal Word: Warning.[3]

-

Pictogram: GHS07 (Exclamation mark).[3]

Synthesis Pathway: A Representative Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the case of this compound, the synthesis would proceed via the acylation of 1,2-dichloro-4-fluorobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

The following is a representative, detailed protocol based on established procedures for analogous compounds.

Reaction Mechanism

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This ion is then attacked by the electron-rich aromatic ring of 1,2-dichloro-4-fluorobenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product. The fluorine and chlorine atoms are deactivating, but the ortho, para-directing effect of the fluorine atom, combined with the steric hindrance at the position between the two chlorine atoms, favors acylation at the position ortho to the fluorine.

Caption: Mechanism of Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol

Materials:

-

1,2-Dichloro-4-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add 1,2-dichloro-4-fluorobenzene and anhydrous dichloromethane. Cool the mixture in an ice bath with stirring.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled solution. The addition is exothermic and should be done slowly to maintain the temperature below 10°C.

-

Acylating Agent Addition: Add acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Caption: Experimental Workflow for Synthesis.

Applications in Drug Development and Research

Halogenated aromatic ketones are valuable intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[4] The title compound, this compound, is a key building block for introducing the 4,5-dichloro-2-fluorophenyl moiety into a target molecule.

-

Scaffold for Biologically Active Molecules: The 4,5-dichloro-2-fluorophenyl group can be found in molecules with pesticidal and pharmaceutical activities. For example, structurally related compounds are precursors to isoxazoline-based pesticides.[1][5]

-

Versatility of the Acetyl Group: The ketone functionality can be readily transformed. It can undergo reduction to an alcohol, reductive amination to form an amine, or be used in aldol condensations to form larger carbon skeletons. This chemical versatility allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.

-

Impact of Halogenation: The presence and position of the halogen atoms can be fine-tuned to optimize the biological activity and pharmacokinetic properties of the final compound. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atoms can modulate lipophilicity and provide sites for further functionalization.

Characterization Data (Predicted)

As of the writing of this guide, detailed, publicly available experimental spectroscopic data for this compound is limited. However, based on the known effects of the substituents on the phenyl ring, the following spectral characteristics are predicted.

| Technique | Predicted Data |

| ¹H NMR | * A singlet for the methyl protons of the acetyl group (~2.6 ppm).* Two doublets in the aromatic region for the two aromatic protons. The proton ortho to the fluorine will be a doublet of doublets due to coupling with the fluorine and the other aromatic proton. |

| ¹³C NMR | * A signal for the carbonyl carbon (~195 ppm).* Signals for the methyl carbon (~26 ppm).* Multiple signals in the aromatic region, with the carbon attached to the fluorine showing a large coupling constant. |

| IR Spectroscopy | * A strong absorption band for the carbonyl (C=O) stretch (~1680-1700 cm⁻¹).* Bands corresponding to C-Cl and C-F stretches.* Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | * A molecular ion peak corresponding to the molecular weight (207.03 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms. |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its synthesis, primarily through Friedel-Crafts acylation, is a robust and well-understood process. The unique combination of its functional groups makes it a key building block for the development of new pharmaceuticals and agrochemicals. This guide provides a comprehensive overview for researchers and developers, enabling them to leverage the full potential of this important chemical scaffold in their work.

References

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO. (URL: [Link])

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)

- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

- 1-(5-bromo-4-chloro-2-fluorophenyl)

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (URL: [Link])

Sources

- 1. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 2. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 3. This compound | 1286734-89-1 [sigmaaldrich.com]

- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

An In-depth Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone: A Key Intermediate for Chemical Research

Introduction

In the landscape of modern drug discovery and materials science, halogenated aromatic ketones serve as pivotal structural motifs and versatile synthetic intermediates. The strategic incorporation of chlorine and fluorine atoms onto a phenyl ethanone scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, logical synthetic pathways, expected analytical characteristics, and its potential applications as a cornerstone building block in the synthesis of complex chemical entities.

Physicochemical and Structural Properties

This compound is a solid at room temperature, distinguished by a trifunctionalized aromatic ring. The interplay between the electron-withdrawing chloro and fluoro substituents and the acetyl group dictates its reactivity and physical characteristics.

Below is a summary of its key properties. It is crucial to note that while core data for the target molecule (CAS: 1286734-89-1) is established, specific thermal properties like melting and boiling points are not widely reported in peer-reviewed literature. For comparative context, data for a structural isomer, 1-(2,4-dichloro-5-fluorophenyl)ethanone, is provided but must not be mistaken for the target compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1286734-89-1 | |

| Molecular Formula | C₈H₅Cl₂FO | |

| Molecular Weight | 207.03 g/mol | |

| Physical Form | Solid | |

| Purity | ≥99% (Typical) | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Isomer Data (for comparison) | 1-(2,4-Dichloro-5-fluorophenyl)ethanone | |

| Isomer CAS Number | 704-10-9 | [1] |

| Isomer Melting Point | 33-36 °C | [1] |

| Isomer Boiling Point | 254.9 ± 35.0 °C at 760 mmHg | [1] |

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable synthesis of this compound involves the electrophilic aromatic substitution via a Friedel-Crafts acylation reaction. This method is well-established for the preparation of aryl ketones.[2] The causality for this choice rests on the availability of the starting material, 1,2-dichloro-4-fluorobenzene, and the high efficiency of the acylation reaction when catalyzed by a suitable Lewis acid.

The proposed reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The substitution is directed by the existing substituents, and in this case, acylation is expected to occur at the position ortho to the activating fluorine atom and meta to the deactivating chlorine atoms.

Caption: Proposed workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

-

Reactor Setup: Charge a dry, inert-atmosphere-purged glass reactor with a suitable solvent such as dichloromethane (DCM). Cool the reactor to 0-5 °C using an ice bath.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.3 molar equivalents) to the solvent with vigorous stirring.

-

Reagent Addition: In a separate vessel, mix 1,2-dichloro-4-fluorobenzene (1.0 molar equivalent) with acetyl chloride (1.0 to 1.1 molar equivalents). Add this mixture dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by an appropriate method (e.g., GC-MS or TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer. Wash it sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic Analysis and Structural Elucidation

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Methyl Protons (-COCH₃): A sharp singlet integrating to 3 protons, expected in the range of δ 2.5-2.7 ppm. The deshielding is due to the adjacent carbonyl group.

-

Aromatic Protons (Ar-H): Two distinct signals are expected for the two protons on the aromatic ring.

-

One proton will be ortho to the fluorine atom and will appear as a doublet due to coupling with fluorine (³JHF).

-

The other proton will be meta to the fluorine and will likely appear as a singlet or a very finely split doublet.

-

The chemical shifts will be in the aromatic region (δ 7.0-8.0 ppm), influenced by the surrounding halogen substituents.

-

Expected ¹³C NMR Spectral Data

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 25-30 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a diagnostic feature. The other carbons will show smaller C-F couplings and their chemical shifts will be determined by the additive effects of the chloro, fluoro, and acetyl substituents.

Expected Infrared (IR) Spectral Data

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a highly characteristic peak for an aryl ketone.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹) and are often complex.

Applications in Research and Drug Development

Halogenated acetophenones are crucial building blocks in medicinal chemistry. The presence of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability, improve binding potency, and modulate pKa.[3]

This compound is a prime candidate for use as an intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The ketone functionality is a versatile handle for a wide array of chemical transformations, including reductions, aldol condensations, and the formation of heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in pharmaceuticals.

-

Agrochemicals: Similar to pharmaceuticals, many modern pesticides and herbicides utilize halogenated aromatic structures to achieve their desired biological activity and environmental persistence profiles.

-

Material Science: This molecule can serve as a precursor for polymers or functional materials where specific electronic or physical properties are desired.

The specific substitution pattern of this molecule offers a unique electronic and steric profile for chemists to explore in structure-activity relationship (SAR) studies.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. The following information is based on supplier safety data.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Conclusion

This compound represents a valuable and highly functionalized building block for chemical synthesis. Its distinct substitution pattern provides a unique starting point for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a technical framework for its synthesis, characterization, and safe handling, grounded in established chemical principles. As research continues to demand ever more complex and tailored molecules, the utility of such precisely engineered intermediates will undoubtedly continue to grow.

References

-

Supporting Information. (n.d.). Retrieved from [Link]

-

1-(2,4-Dichloro-5-fluorophenyl)ethanone | CAS#:704-10-9 | Chemsrc. (2025, August 21). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO. (n.d.). Retrieved from [Link]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. (n.d.).

-

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone - PubChem. (n.d.). Retrieved from [Link]

-

1-(4-fluorophenyl)ethanone - Stenutz. (n.d.). Retrieved from [Link]

-

High-Quality 1-(2,4-Dichloro-5-fluorophenyl)ethanone - Best Prices from Leading Manufacturer. (n.d.). Retrieved from [Link]

- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5-fluoroacetophenone (dcfa) - Google Patents. (n.d.).

-

Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). - ResearchGate. (n.d.). Retrieved from [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

1-(2-Fluorophenyl)ethanone | CAS#:445-27-2 | Chemsrc. (2025, August 20). Retrieved from [Link]

- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents. (n.d.).

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved from [Link]

-

1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Chemical Properties of 1-Cyclopentylacetonitrile (CAS 22734-04-9) - Cheméo. (n.d.). Retrieved from [Link]

-

1-(4,5-Dichloro-2-Methylphenyl)ethanone | CAS#:53803-91-1 ... (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. 1-(2,4-Dichloro-5-fluorophenyl)ethanone | CAS#:704-10-9 | Chemsrc [chemsrc.com]

- 2. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-(4,5-Dichloro-2-fluorophenyl)ethanone

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to spectroscopic analysis, ensuring a self-validating and robust characterization process.

Introduction

This compound, with the chemical formula C₈H₅Cl₂FO, is a polysubstituted aromatic ketone. The precise arrangement of the chloro, fluoro, and acetyl substituents on the phenyl ring is critical to its chemical properties and reactivity. This guide will systematically detail the application of modern analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally confirm its molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds.

Synthesis and Structural Hypothesis

A plausible and common synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1] This electrophilic aromatic substitution reaction provides a strong basis for our initial structural hypothesis. The directing effects of the substituents on the starting material (1,2-dichloro-4-fluorobenzene) guide the position of the incoming acetyl group. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The interplay of these effects would lead to the acetyl group adding at the position ortho to the fluorine and meta to the two chlorine atoms, resulting in the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet (d) | 1H | Aromatic H |

| ~ 7.4 - 7.6 | Doublet (d) | 1H | Aromatic H |

| ~ 2.6 | Singlet (s) | 3H | -COCH₃ |

Rationale and Interpretation:

-

Aromatic Protons (7.4 - 8.0 ppm): The two protons on the benzene ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically 6.5-8.5 ppm for aromatic protons).[2] The electron-withdrawing nature of the halogens and the acetyl group will deshield these protons, shifting them downfield. The proton ortho to the fluorine atom is expected to show coupling to the fluorine, resulting in a doublet. The other aromatic proton, being further away, will also likely appear as a doublet due to coupling with the adjacent proton (a small meta coupling might also be observed).

-

Acetyl Protons (~2.6 ppm): The three protons of the methyl group in the acetyl moiety (-COCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.[1] Its position is characteristic of a methyl ketone.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule, providing further confirmation of the substitution pattern.

Predicted ¹³C NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | C=O (carbonyl) |

| ~ 155 - 160 (d, ¹JCF) | C-F |

| ~ 130 - 140 | C-Cl |

| ~ 130 - 140 | C-Cl |

| ~ 125 - 135 | C-H |

| ~ 115 - 125 (d, ²JCF) | C-H |

| ~ 130 - 140 | C-COCH₃ |

| ~ 25 - 30 | -COCH₃ |

Rationale and Interpretation:

-

Carbonyl Carbon (195 - 200 ppm): The carbonyl carbon of the ketone is highly deshielded and will appear at a characteristic downfield chemical shift.

-

Aromatic Carbons (115 - 160 ppm): The six carbons of the benzene ring will each give a distinct signal due to the lack of symmetry. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbons attached to the chlorine atoms will also have their chemical shifts influenced by the electronegative halogen. The two aromatic carbons bonded to protons will be distinguishable from the quaternary carbons.

-

Methyl Carbon (25 - 30 ppm): The carbon of the acetyl methyl group will appear as a single peak in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The spectrum should be acquired on the same NMR spectrometer used for ¹H NMR.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Expected HRMS Data:

-

Molecular Formula: C₈H₅Cl₂FO

-

Calculated Monoisotopic Mass: 205.9701

-

Observed Mass: The experimentally determined mass should be within a few parts per million (ppm) of the calculated mass.

Experimental Protocol: HRMS

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Technique: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Analysis

EI-MS will not only provide the molecular ion peak but also a characteristic fragmentation pattern that can be used to piece together the structure.

Predicted Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak at m/z ≈ 206, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a ratio of approximately 9:6:1).

-

[M-CH₃]⁺ Peak: Loss of the methyl radical from the acetyl group to form a stable acylium ion at m/z ≈ 191. This is often a prominent peak in the spectra of methyl ketones.

-

[M-COCH₃]⁺ Peak: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment at m/z ≈ 163, corresponding to the dichlorofluorophenyl cation.

-

Other Fragments: Further fragmentation of the aromatic ring may occur, leading to smaller charged species.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |

| ~ 1700 - 1680 | C=O (ketone) stretch | Strong |

| ~ 1600, 1580, 1470 | Aromatic C=C stretch | Medium-Strong |

| ~ 1250 - 1100 | C-F stretch | Strong |

| ~ 800 - 600 | C-Cl stretch | Medium-Strong |

Rationale and Interpretation:

-

C=O Stretch (1700 - 1680 cm⁻¹): The strong absorption in this region is a definitive indicator of the carbonyl group of the ketone. The electron-withdrawing effects of the halogens on the aromatic ring can slightly increase the frequency of this vibration compared to an unsubstituted acetophenone.[3]

-

Aromatic C-H and C=C Stretches: The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1470 cm⁻¹ region.

-

C-F and C-Cl Stretches: The strong absorption for the C-F stretch and the absorptions for the C-Cl stretches provide direct evidence for the presence of these halogens.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum of the solid sample can be obtained directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Structure Elucidation Workflow

The definitive elucidation of the structure of this compound is achieved by the synergistic interpretation of all spectroscopic data.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks, respectively, including the crucial C-F couplings. High-resolution mass spectrometry confirms the elemental composition, while the fragmentation pattern in EI-MS validates the connectivity of the acetyl group and the dichlorofluorophenyl moiety. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately verify the structure of this and other similarly complex molecules.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

- Royal Society of Chemistry. (2017).

-

PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]

- Sigma-Aldrich. 1-(4,5-Dichloro-2-fluorophenyl)

-

National Institute of Standards and Technology. Ethanone, 1-(4-chlorophenyl)-. [Link]

- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

-

LibreTexts Chemistry. Mass spectrometry 1. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone via Friedel-Crafts Acylation

Abstract

This guide provides an in-depth technical overview of the synthesis of 1-(4,5-dichloro-2-fluorophenyl)ethanone, a critical intermediate in the pharmaceutical industry. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with acetyl chloride, catalyzed by anhydrous aluminum chloride. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical process parameters, troubleshooting, and safety considerations. This document is designed to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex pharmaceutical intermediates.

Introduction: The Significance of this compound

This compound, also known commercially as 2',4'-dichloro-5'-fluoroacetophenone, is a high-value chemical intermediate. Its primary importance lies in its role as a key building block for the synthesis of third-generation quinolone antibacterial agents.[1] These broad-spectrum antibiotics, which include blockbuster drugs like ciprofloxacin, are essential medicines, and the efficient synthesis of their precursors is a topic of significant industrial and academic interest.[2][3]

The synthesis of this ketone is most effectively achieved through the Friedel-Crafts acylation of an appropriately substituted dichlorofluorobenzene. This electrophilic aromatic substitution reaction, while conceptually straightforward, presents unique challenges when applied to electron-deficient aromatic rings, necessitating carefully optimized conditions to achieve high yield and purity.

Reaction Theory and Mechanistic Insights

The core of this synthesis is the Friedel-Crafts acylation, a foundational carbon-carbon bond-forming reaction in organic chemistry.[4][5][6] The reaction involves the substitution of an aromatic proton with an acyl group, in this case, an acetyl group (CH₃CO-).

The Role of the Lewis Acid Catalyst

The reaction between an aromatic ring and an acyl halide, such as acetyl chloride, does not proceed without a catalyst. A strong Lewis acid is required to activate the acyl halide, rendering it sufficiently electrophilic to be attacked by the aromatic π-system.[7] Anhydrous aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation.[8]

The mechanism begins with the coordination of the Lewis acid to the halogen of the acyl chloride. This polarization weakens the carbon-halogen bond, leading to the formation of a highly reactive, resonance-stabilized electrophile known as the acylium ion.[7][9]

The Acylium Ion and Electrophilic Attack

The acylium ion is the key electrophilic species that attacks the electron-rich π-system of the 1,2-dichloro-4-fluorobenzene ring. The directing effects of the existing substituents (two chloro atoms and one fluoro atom) guide the position of the incoming acetyl group. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but are more deactivating. The acylation occurs at the position ortho to the activating fluorine atom and meta to the deactivating chlorine atoms, leading to the desired this compound isomer.

Catalyst Stoichiometry and Deactivation

A critical feature of Friedel-Crafts acylation is that the ketone product is a Lewis base and forms a stable complex with the aluminum chloride catalyst.[5][10] This complexation deactivates both the product towards further acylation (preventing polysubstitution) and the catalyst itself.[10] Consequently, a stoichiometric amount or even a slight excess of AlCl₃ is required for the reaction to proceed to completion, a notable difference from truly catalytic reactions.[5][10] The reaction is completed by an aqueous workup, which hydrolyzes the aluminum chloride-ketone complex to liberate the final product.

Caption: Figure 1: Reaction Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol details a robust procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Required Purity | Notes |

| 1,2-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | 164.99 | ≥99% | Starting material. |

| Acetyl Chloride | CH₃COCl | 78.49 | ≥99% | Acylating agent. Corrosive and lachrymatory. |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Catalyst. Highly moisture-sensitive. |

| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous | Reaction solvent. |

| Hydrochloric Acid | HCl | 36.46 | ~6M solution | For work-up. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reagent grade | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Drying agent. |

| Ice | H₂O | 18.02 | For quenching. |

Equipment

-

Three-neck round-bottom flask (appropriate size)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

Reaction Setup:

-

Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is flame-dried and completely free of moisture.[11]

-

In the reaction flask, add anhydrous aluminum chloride (1.3 eq.) and anhydrous dichloroethane.

Reagent Addition: 3. Begin stirring the suspension and cool the flask in an ice bath to 0-5 °C. 4. Add 1,2-dichloro-4-fluorobenzene (1.0 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C. 5. Rinse the dropping funnel with a small amount of dichloroethane. 6. Add acetyl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes. The addition is exothermic; carefully control the rate to maintain the temperature between 5-10 °C.[11]

Reaction: 7. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 8. Heat the reaction mixture to 40-50 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Work-up and Purification: 9. Cool the reaction mixture back down to 0-5 °C in an ice bath. 10. Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid. 11. Very slowly and carefully, pour the reaction mixture onto the ice/acid mixture with vigorous stirring. This will quench the reaction and hydrolyze the aluminum chloride complex. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood. 12. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. 13. Extract the aqueous layer twice with dichloromethane.[12] 14. Combine all organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine. 15. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12] 16. Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 112-115 °C under 5 mmHg pressure to obtain the pure this compound as a liquid or low-melting solid.[1]

Caption: Figure 2: Experimental Synthesis Workflow.

Data Presentation

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molar Eq. | Moles (for 10g scale) | Mass (g) | Volume (mL) | Density (g/mL) |

| 1,2-Dichloro-4-fluorobenzene | 1.0 | 0.0606 | 10.0 | 6.9 | 1.45 |

| Acetyl Chloride | 1.1 | 0.0667 | 5.23 | 4.7 | 1.10 |

| Aluminum Chloride | 1.3 | 0.0788 | 10.5 | - | 2.48 |

Table 2: Key Reaction Parameters

| Parameter | Value | Rationale |

| Reaction Temperature | 40-50 °C | Provides sufficient energy to overcome the activation barrier of the deactivated ring. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. Monitor by TLC. |

| Expected Yield | ~80-85% | Reported industrial yields are in this range.[1] |

| Product Boiling Point | 112-115 °C @ 5 mmHg | Key physical constant for purification and identification.[1] |

| Product Appearance | Colorless to pale yellow liquid/solid | Physical state at room temperature. |

Troubleshooting and Safety

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Moisture contamination deactivating AlCl₃.2. Incomplete reaction.3. Loss during work-up/distillation. | 1. Ensure all glassware is scrupulously dried and reagents are anhydrous.2. Increase reaction time or temperature slightly. Confirm completion with TLC.3. Perform extractions carefully. Ensure efficient condensation during distillation. |

| Impure Product | 1. Formation of isomers (e.g., 2,6-dichloro-3-fluoroacetophenone).2. Incomplete removal of starting materials.3. Contamination from work-up. | 1. Maintain strict temperature control during addition. Isomers may co-distill; fractional distillation is key.[13]2. Ensure reaction goes to completion.3. Ensure all aqueous layers are thoroughly removed before drying. |

| Reaction Fails to Start | 1. Poor quality/inactive AlCl₃.2. Insufficient activation temperature. | 1. Use fresh, high-purity, anhydrous AlCl₃.2. Ensure the reaction is properly heated after the addition phase. |

Safety Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a glove box or a very dry environment. Avoid all contact with skin and moisture.[12]

-

Acetyl Chloride (CH₃COCl): Corrosive, lachrymatory (causes tearing), and reacts with moisture. Always handle in a well-ventilated fume hood.[12]

-

Reaction Quenching: The hydrolysis of the AlCl₃ complex is extremely exothermic and releases large volumes of HCl gas. This step must be performed slowly, with efficient cooling, and in a fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and acid-resistant gloves are mandatory at all times.

Conclusion

The Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene is an efficient and industrially relevant method for the synthesis of this compound. Success hinges on a deep understanding of the reaction mechanism and meticulous control over experimental conditions, particularly the exclusion of moisture and management of reaction temperature. By following the detailed protocol and safety guidelines outlined in this document, researchers can reliably produce this vital pharmaceutical intermediate with high yield and purity.

References

- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

-

WIPO Patentscope. (n.d.). WO/2010/058421 A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA). Retrieved from WIPO Patentscope. [Link]

- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.

-

WordPress.com. (2013, December 12). Summary of 2,4-Dichloro-5-fluoroacetophenone. Retrieved from bbzblog. [Link]

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from International Journal of Advanced Chemistry Research. [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from MCC Organic Chemistry. [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

-

EPO Patent Search. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Retrieved from EPO Patent Search. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

-

Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved from Patsnap Eureka. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

- 3. bbzblog.wordpress.com [bbzblog.wordpress.com]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. websites.umich.edu [websites.umich.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Characterization of 1-(4,5-Dichloro-2-fluorophenyl)ethanone: A Technical Guide for Researchers

Introduction

1-(4,5-Dichloro-2-fluorophenyl)ethanone is an aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a dichlorinated and fluorinated phenyl ring attached to an acetyl group, presents a unique substitution pattern that significantly influences its spectroscopic properties. An in-depth understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of readily available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic theory and comparative analysis with structurally related compounds to offer a robust and scientifically grounded prediction of its spectral characteristics. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this and similar halogenated aromatic ketones.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of this compound is depicted below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine substituents, as well as the carbonyl group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.6 - 7.8 | Doublet (d) | ~9 | 1H |

| H-6 | 7.4 - 7.6 | Doublet (d) | ~7 | 1H |

| -COCH₃ | 2.6 - 2.7 | Singlet (s) | - | 3H |

Interpretation and Rationale

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the fluorine atom.

-

H-3: This proton is ortho to a chlorine atom and meta to the fluorine and the acetyl group. The deshielding effect of the adjacent chlorine atom is expected to shift its resonance downfield. It will be split into a doublet by the fluorine atom with a typical ³JH-F coupling constant of approximately 9 Hz.

-

H-6: This proton is ortho to the acetyl group and meta to a chlorine atom. The electron-withdrawing nature of the carbonyl group will deshield this proton. It will also be split into a doublet by the fluorine atom, but with a smaller ⁴JH-F coupling constant of around 7 Hz.

-

-

Methyl Protons (-COCH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift is expected in the typical region for a methyl ketone.

For comparison, the aromatic protons of 4-fluoroacetophenone appear as a triplet at ~7.13 ppm and a quartet at ~7.98 ppm.[1] In 2',4'-dichloroacetophenone, the aromatic protons resonate at ~7.31 ppm, ~7.45 ppm, and ~7.54 ppm.[1] The predicted shifts for this compound are a composite of these electronic effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the halogen and carbonyl substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 200 |

| C-F | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| C-Cl | 135 - 140 |

| C-Cl | 130 - 135 |

| C-H | 125 - 130 |

| C-H | 115 - 120 (d, ²JC-F ≈ 20 Hz) |

| C-COCH₃ | 130 - 135 (d, ²JC-F ≈ 20 Hz) |

| -COCH₃ | 28 - 32 |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 195-200 ppm.[2]

-

Aromatic Carbons:

-

C-F (C-2): The carbon directly attached to the highly electronegative fluorine atom will be strongly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F) of approximately 250 Hz.

-

C-Cl (C-4 and C-5): The carbons bonded to chlorine will also be deshielded, though to a lesser extent than the carbon bonded to fluorine.

-

C-H (C-3 and C-6): The chemical shifts of these carbons will be influenced by the neighboring substituents.

-

C-COCH₃ (C-1): This quaternary carbon will be deshielded by the attached carbonyl group and will likely show a smaller two-bond coupling to the fluorine atom.

-

-

Methyl Carbon (-COCH₃): The methyl carbon will appear in the typical upfield region for an acetyl group.

The ¹³C NMR data for 4-fluoroacetophenone shows the C-F carbon at ~165 ppm with a large coupling constant, and the carbonyl carbon at ~196 ppm.[1] For 2',4'-dichloroacetophenone, the carbon signals of the aromatic ring appear between 127 and 138 ppm, and the carbonyl carbon is at ~199 ppm.[1] These values support the predicted chemical shift ranges for the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are due to the carbonyl group, the aromatic ring, and the carbon-halogen bonds.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | 1690 - 1710 | Strong |

| C=C (Aromatic) | 1550 - 1600 | Medium |

| C-F (Aryl) | 1200 - 1250 | Strong |

| C-Cl (Aryl) | 1000 - 1100 | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Weak-Medium |

| C-H (Aliphatic) | 2900 - 3000 | Weak |

Interpretation and Rationale

-

C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of an aryl ketone. The electron-withdrawing halogen substituents on the ring can slightly increase this frequency.

-

Aromatic C=C Stretches: Medium intensity bands in the 1550-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-F and C-Cl Stretches: Strong absorptions for the C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F stretch typically appears at a higher wavenumber than the C-Cl stretch due to the higher bond strength and lower mass of fluorine.

-

C-H Stretches: Weak to medium bands above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations, while weak bands below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectral Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 206, 208, 210 | Molecular ion with isotopic pattern for two chlorine atoms. |

| [M - CH₃]⁺ | 191, 193, 195 | Loss of a methyl radical (α-cleavage). |

| [C₇H₂Cl₂FO]⁺ | 191, 193, 195 | Acylium ion, likely the base peak. |

| [C₆H₂Cl₂F]⁺ | 163, 165, 167 | Loss of CO from the acylium ion. |

Fragmentation Pathways

The primary fragmentation pathway for aromatic ketones is typically α-cleavage, leading to the formation of a stable acylium ion.[3]

Caption: Predicted major fragmentation pathway for this compound.

-

Molecular Ion ([M]⁺): The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The approximate ratio of the M, M+2, and M+4 peaks will be 9:6:1.

-

α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) and the formation of the highly stable 4,5-dichloro-2-fluorobenzoyl cation. This acylium ion is expected to be the base peak in the spectrum.

-

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO) to form the 4,5-dichloro-2-fluorophenyl cation.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.[4]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline correction on the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., tetramethylsilane, TMS).

-

FT-IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[8]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.

-

Correlate the fragmentation pattern with the molecular structure.

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By combining theoretical principles with comparative data from analogous structures, a comprehensive spectroscopic profile has been established. The included experimental protocols offer practical guidance for researchers to obtain and analyze their own data. This guide serves as a valuable resource for the scientific community, facilitating the accurate identification and characterization of this important chemical intermediate.

References

-

Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

-

Moye, A. L., & Cochran Jr., T. A. (1971). Simplified infrared functional group correlation chart. Journal of Chemical Education, 48(4), 263. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

MDPI. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 68-81. [Link]

-

Emerald Cloud Lab. (2022). ExperimentGCMS Documentation. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10834-10842. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

-

ACS Publications. (1981). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 46(12), 2551-2555. [Link]

-

SpectraBase. (n.d.). 2,4'-Dichloroacetophenone. [Link]

-

ResearchGate. (2019). IR Spectrum Table & Chart | Sigma-Aldrich. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

-

Scribd. (n.d.). Acetophenone H NMR. [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

PubChem. (n.d.). 2,4'-Dichloroacetophenone. [Link]

-

PubChem. (n.d.). 2',4'-Dichloroacetophenone. [Link]

-

Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Emerald Cloud Lab. (2022). ExperimentGCMS Documentation. [Link]

-

SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]

-

YouTube. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

SpectraBase. (n.d.). 4-Fluoroacetophenone. [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. GCMS Section 6.11.3 [people.whitman.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-(4,5-Dichloro-2-fluorophenyl)ethanone: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-(4,5-Dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest to the chemical, pharmaceutical, and agrochemical industries. While specific experimental data for this precise isomer is limited in public literature, this guide synthesizes available information on the compound and its analogues to present its core characteristics. We will delve into its physicochemical properties, propose a rational synthetic pathway, predict its analytical profile, outline critical safety protocols, and discuss its application as a versatile chemical intermediate. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this valuable building block.

Introduction

Halogenated acetophenones are a cornerstone class of intermediates in modern organic synthesis. Their unique electronic properties and multiple reactive sites—the carbonyl group, the alpha-methyl protons, and the substituted aromatic ring—make them exceptionally versatile synthons. This compound (CAS No. 1286734-89-1) belongs to this important family. The specific arrangement of its substituents—a fluorine atom ortho to the acetyl group and two chlorine atoms on the adjacent positions—creates a unique electronic and steric environment. This substitution pattern is particularly valuable for directing subsequent reactions and for imparting specific properties, such as altered lipophilicity and metabolic stability, to target molecules.

The primary utility of this compound lies in its role as a precursor for more complex molecular architectures. Analogous structures are key intermediates in the synthesis of isoxazoline-based pesticides and other active pharmaceutical ingredients (APIs).[1][2][3] This guide serves as a senior-level scientific resource, consolidating known data and providing expert-driven insights into the practical handling, synthesis, and characterization of this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental to its successful application in a laboratory setting. The key identifiers and properties for this compound are summarized below.

Chemical Structure

The molecular structure, featuring a dichlorinated and fluorinated phenyl ring attached to an ethanone moiety, is depicted below.

Caption: 2D Structure of this compound.

Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1286734-89-1 | [4] |

| Molecular Formula | C₈H₅Cl₂FO | [4] |

| Molecular Weight | 207.03 g/mol | [4] |

| InChI Key | NLCLBCVKLGWCFE-UHFFFAOYSA-N | [4] |

| Synonyms | This compound | [4] |

Physicochemical Properties

| Property | Value | Rationale / Source |

| Physical Form | Solid | [4] |

| Melting Point | Data not available | The melting point for the specific 4,5-dichloro isomer is not reported in the available literature. An analogous isomer, 1-(2,4-Dichloro-5-fluorophenyl)ethanone, has a reported melting point of 33-36 °C.[5] |

| Boiling Point | Data not available | Not reported. Related compounds like 1-(4-Chloro-2-fluorophenyl)ethanone boil at 233 °C.[6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, ethanol, THF, dichloromethane). | Based on the nonpolar aromatic structure and the polar ketone group. |

| Storage | Store at room temperature, sealed in a dry environment. | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a robust and well-established method for forming carbon-carbon bonds to an aromatic ring, making it the industrial method of choice for producing aryl ketones.

Rationale for Experimental Choices:

-

Starting Material: 1,2-Dichloro-4-fluorobenzene is the logical precursor as it contains the required substitution pattern on the aromatic ring.

-

Acylating Agent: Acetyl chloride (CH₃COCl) is a highly reactive acylating agent that readily forms the electrophilic acylium ion.

-

Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid required to abstract the chloride from acetyl chloride, generating the highly electrophilic acylium ion (CH₃CO⁺), which is necessary to overcome the deactivating effect of the halogen substituents on the aromatic ring.

-

Solvent & Conditions: A non-polar, aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without interfering with the catalyst. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. Anhydrous conditions are critical as AlCl₃ reacts violently with water.

Proposed Experimental Protocol: Friedel-Crafts Acylation

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reactant Addition: In the dropping funnel, prepare a solution of 1,2-dichloro-4-fluorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

-

Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the aluminum hydroxide to facilitate separation.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Caption: Workflow for the proposed Friedel-Crafts acylation synthesis.

Analytical Characterization (Predicted)

No experimental spectra for this compound are publicly available. However, based on its structure and data from analogous compounds, a reliable prediction of its key spectral features can be made. This serves as a benchmark for researchers to validate their synthetic results.

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~2.6 ppm (s, 3H): Methyl protons (CH₃).δ ~7.5-7.9 ppm (m, 2H): Two aromatic protons. Expect complex splitting patterns (doublet of doublets) due to H-H and H-F coupling. | The acetyl methyl group is a characteristic singlet. The aromatic protons are deshielded and will show coupling to each other and to the neighboring fluorine atom. |

| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon (C=O).δ ~155-165 ppm (d, J ≈ 250 Hz): C2 carbon attached to fluorine.δ ~115-140 ppm: Remaining aromatic carbons, some showing smaller C-F couplings.δ ~25-30 ppm: Methyl carbon (CH₃). | The carbonyl carbon is significantly downfield. Direct and through-space carbon-fluorine couplings are characteristic and diagnostic. |

| Mass Spec. (EI) | M⁺ at m/z 206/208/210: Molecular ion peak with a characteristic ~9:6:1 intensity ratio due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).Fragment at m/z 191/193/195: Loss of methyl radical (•CH₃).Fragment at m/z 163/165/167: Loss of carbonyl group (CO) from the previous fragment. | The isotopic pattern for two chlorines is a definitive marker. Alpha-cleavage (loss of the methyl group) is a very common fragmentation pathway for ketones. |

| IR Spec. | ~1690 cm⁻¹: Strong C=O (carbonyl) stretch.~1550-1600 cm⁻¹: C=C aromatic ring stretches.~1200-1250 cm⁻¹: C-F stretch.~700-850 cm⁻¹: C-Cl stretches. | These are characteristic vibrational frequencies for the functional groups present in the molecule. The conjugation of the ketone with the aromatic ring lowers the C=O frequency. |

Safety, Handling, and Storage

As a halogenated and reactive organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Skin Irritation | H315 | Causes skin irritation | [4][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][7] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [4][7] |

| Signal Word | Warning | [4] | |

| Pictogram | GHS07 | Exclamation Mark | [4] |

Safe Handling Protocol

Adherence to a strict handling protocol is mandatory.

-